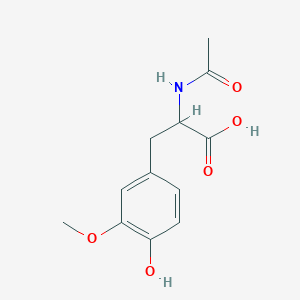

2-ACETAMIDO-3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID

Overview

Description

N-Acetylvanilalanine belongs to the class of organic compounds known as tyrosine and derivatives . These are compounds containing tyrosine or a derivative thereof resulting from a reaction of tyrosine at the amino group or the carboxy group . It has been detected, but not quantified in, a few different foods, such as anatidaes (Anatidae), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica) .

Molecular Structure Analysis

The molecular formula of N-Acetylvanilalanine is C12H15NO5 . Its average mass is 253.251 Da and its monoisotopic mass is 253.095016 Da .Scientific Research Applications

Overview of N-Acetylvanilalanine Applications

N-Acetylvanilalanine is a compound that has been studied in various scientific contexts. Although the specific research on N-Acetylvanilalanine is limited, insights can be drawn from studies involving similar N-acetylated amino acids and their derivatives. These compounds are significant in various fields, including biochemistry, pharmacology, and medical research.

Applications in Biochemistry and Cellular Studies

Research has shown that N-acetylated amino acids, like N-acetylvanilalanine, are involved in complex biochemical processes. For example, N-acetylcysteine, a similar compound, has been investigated for its role in modulating glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011). Another study highlights the potential of N-acetylcysteine in neurodegenerative diseases due to its antioxidant and anti-inflammatory activities (Tardiolo, Bramanti, & Mazzon, 2018).

Medical and Therapeutic Research

In medical research, compounds like N-acetylvanilalanine have been studied for their therapeutic potential. For instance, N-acetylcysteine has applications in treating psychiatric disorders and potentially in cancer chemoprevention (Millea, 2009). Its role in preventing chronic obstructive pulmonary disease exacerbation and in treating infertility in polycystic ovary syndrome has also been explored.

Biotechnological and Pharmaceutical Applications

N-acetylated amino acids have also been studied in biotechnology and drug development. A study on N-acetylcysteine highlighted its utility in sustained drug delivery systems, particularly in protecting against hearing loss caused by certain medications (Gausterer et al., 2020). This demonstrates the potential of N-acetylvanilalanine and similar compounds in developing targeted drug delivery systems.

Mechanism of Action

Target of Action

N-Acetylvanilalanine is a derivative of tyrosine A related compound, n-acetylalanine, has been found to interact with aldose reductase in humans . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in the complications of diabetes.

Mode of Action

It is likely that it interacts with its targets in a manner similar to other tyrosine derivatives

Biochemical Pathways

N-Acetylvanilalanine is involved in the metabolism of aromatic amino acids . Of particular interest is the divergent tryptophan metabolism, such as upregulation of the serotonin pathway while downregulation of the kynurenine pathway . The accumulation of both N-Acetylvanilalanine and 3-methoxytyrosine indicates aromatic L-amino acid decarboxylase deficiency .

Pharmacokinetics

It is known that n-acetylated amino acids can be released by an n-acylpeptide hydrolase from peptides generated by proteolytic degradation . This suggests that N-Acetylvanilalanine may be metabolized in a similar manner.

Result of Action

The observed alterations in tryptophan metabolism suggest that it may have significant effects on neurotransmitter levels and function .

Biochemical Analysis

Biochemical Properties

N-Acetylvanilalanine is a compound containing tyrosine or a derivative thereof resulting from the reaction of tyrosine at the amino group or the carboxy group

Molecular Mechanism

It is known to be a derivative of tyrosine, and tyrosine derivatives are known to interact with various biomolecules

Metabolic Pathways

N-Acetylvanilalanine is involved in certain metabolic pathways due to its nature as a tyrosine derivative

Properties

IUPAC Name |

2-acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-7(14)13-9(12(16)17)5-8-3-4-10(15)11(6-8)18-2/h3-4,6,9,15H,5H2,1-2H3,(H,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDKTHYZLXZOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334412 | |

| Record name | 2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylvanilalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63357-45-9 | |

| Record name | 2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S,3As,7aS)-2-(hydroxymethyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-2-chloroethanone](/img/structure/B2768421.png)

![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2768422.png)

methanone](/img/structure/B2768423.png)

![11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2768427.png)

![4-Methylbenzo[d]thiazol-6-aMine](/img/structure/B2768430.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2768431.png)

![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole](/img/structure/B2768432.png)

![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2768441.png)